molecular formula C26H20BrN3O4S B3557988 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide

3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide

Cat. No. B3557988
M. Wt: 550.4 g/mol
InChI Key: LBTDIEKIVSUSDD-UHFFFAOYSA-N
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Description

The compound “3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide” is a chemical compound with the empirical formula C19H14Br2N2O3S . It is a solid substance with an off-white color . This compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Brc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1 .


Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white color . It is soluble in DMSO to approximately 20 mg/mL, but it is insoluble in water . The compound should be stored at a temperature between 2-8°C .

Mechanism of Action

This compound has been found to inhibit the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . It also has the hazard statement H319, which means it causes serious eye irritation, and H413, which means it may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O4S/c27-20-9-11-21(12-10-20)29-26(32)19-7-4-8-24(17-19)35(33,34)30-23-15-13-22(14-16-23)28-25(31)18-5-2-1-3-6-18/h1-17,30H,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDIEKIVSUSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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